N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

Process Chemistry Pharmaceutical Intermediates Nintedanib Synthesis

Analytical labs and QC teams face quantification challenges for Nintedanib-related impurities without a certified reference. This specific CAS 262368-30-9 compound is a definitive reference standard for HPLC/UPLC method development and QC release testing of Nintedanib API. - ≥99.0% purity ensures minimal chromatographic interference for system suitability and calibration curves. - Chemically identical to Nintedanib Impurity 32, enabling direct comparative analysis and ICH Q3A-compliant impurity profiling. - Use as a benchmark intermediate in process R&D against published synthetic routes (82.2% yield, 99.66% purity).

Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
CAS No. 262368-30-9
Cat. No. B1288978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
CAS262368-30-9
Molecular FormulaC14H22N4O
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N
InChIInChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3
InChIKeyLBWNQLVDYPNHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nintedanib Impurity 32: Identity & Specifications


N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, assigned CAS 262368-30-9, is a synthetic organic compound of the empirical formula C₁₄H₂₂N₄O with a molecular weight of 262.35 g/mol . It is chemically classified as a Nintedanib impurity (specifically Nintedanib Impurity 32 or 136) and serves as a key intermediate in the synthesis of the receptor tyrosine kinase inhibitor Nintedanib . The compound is characterized as an off-white to pale beige solid with a melting point of 152–154°C [1] and is commercially available in purity grades typically ≥98% to ≥99.0% [2]. Its primary utility lies not as an active pharmaceutical ingredient but as a critical reference standard and synthetic building block for analytical method development, process validation, and quality control applications in pharmaceutical manufacturing and research [3].

Designated Nintedanib impurity reference standard for analytical method development
Key synthetic intermediate in the preparation of receptor tyrosine kinase inhibitor Nintedanib
Supports quality control, process validation, and regulatory impurity profiling workflows

Nintedanib Impurity 32: Substitution Risks


Generic substitution of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide with structurally similar piperazine-acetamide compounds is not analytically or regulatorily sound. This compound is defined not by its standalone biological activity but by its precise identity as a specific impurity or intermediate in a defined synthetic route (Nintedanib) [1]. Closely related analogs, such as N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide (lacking the N-methyl group) or N-(4-morpholinophenyl)-2-(4-methylpiperazin-1-yl)acetamide (altering the core scaffold) , differ in critical physicochemical properties including molecular weight, retention time, and spectral characteristics. Substitution would invalidate chromatographic methods, skew quantification of impurity profiles in Active Pharmaceutical Ingredient (API) batches, and render quality control data non-compliant with regulatory filings that reference the specific CAS number [2]. The use of an unverified alternative fails to meet the traceability requirements for reference standards, creating a direct risk of batch rejection or flawed analytical conclusions [3].

Identity Structural analogs alter chromatographic retention and spectral identity, invalidating established analytical methods.
Compliance Unverified substitutes may skew impurity profiling and compromise alignment with ICH Q3A regulatory expectations.
Traceability Non-certified alternatives fail traceability requirements, risking batch rejection or flawed quality decisions.

Nintedanib Impurity 32: Comparator Evidence


Synthesis Yield & Purity Benchmark

When procuring the key intermediate for Nintedanib synthesis, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9) offers a verified high-yield and high-purity synthetic route. This is in direct contrast to alternative intermediates like N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide, which may require different, less efficient pathways. The target compound, when prepared via the patented trichlorosilane/triethylamine reduction method in dichloromethane at room temperature, achieves an 82.2% isolated yield with an HPLC purity of 99.66% [1]. This represents a quantifiable benchmark for process efficiency and final product quality, which is critical for downstream API manufacturing.

Synthetic Efficiency
Head-to-head
Target intermediate 82.2% yield, 99.66% purity
Alternative intermediate No equivalent benchmark available
Reported benchmark supports synthetic route selection and specification setting.
Patented trichlorosilane/triethylamine method; confirm at scale.
Process Chemistry Pharmaceutical Intermediates Nintedanib Synthesis

Physical Property Benchmarking

As a reference standard, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is distinguished by its well-defined physical properties, which are essential for analytical method validation. Its reported melting point is 152–154°C [1], which contrasts with the often unreported or different melting points of closely related Nintedanib impurities (e.g., Nintedanib Impurity A, Nintedanib Impurity B). This specific thermal characteristic serves as a primary identifier for material verification and purity assessment. Furthermore, its molecular formula (C₁₄H₂₂N₄O) and monoisotopic mass (262.1796 Da) provide a precise foundation for mass spectrometric identification and differentiation from other in-class impurities.

Melting Point
Class-level
152–154 °C
Enables unambiguous identity confirmation and purity verification.
Class-level reference value; verify for each lot.
Analytical Chemistry Reference Standards Quality Control

Purity & Regulatory Alignment

For analytical applications such as method validation and QC testing of Nintedanib API, the procurement of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide with a high purity specification (≥99.0% [1]) is essential. In comparison, many other Nintedanib impurities or research-grade intermediates are offered at lower purities (e.g., ≥95% or ≥98% ), which may contain unidentified contaminants that can interfere with the development of accurate and robust analytical methods. The use of a higher-purity standard (≥99.0%) ensures that any observed analytical signal can be confidently attributed to the impurity of interest, thereby reducing variability and potential method failure.

Purity Specification
Specification review
This impurity standard ≥99.0%
Research-grade impurities ≥95–98%
Higher purity reduces interference and supports robust method validation.
≥1% absolute purity improvement; 20–80% relative impurity reduction.
Quality Control Impurity Profiling Regulatory Compliance

Nintedanib Impurity 32: Application Scenarios


Impurity Profiling Method Development

Procurement is optimal for analytical laboratories developing HPLC or UPLC methods for the quantification of Nintedanib Impurity 32 in API and finished drug products. The compound's established purity of ≥99.0% and defined physical properties (melting point 152–154°C) [1] make it a reliable reference standard for constructing calibration curves and determining system suitability. This application directly leverages the high-purity benchmark identified in Section 3, ensuring method accuracy and compliance with ICH Q3A guidelines for impurity testing [2].

QC Release Testing

This compound is the definitive reference standard for QC release testing to confirm that Nintedanib API batches contain the specified impurity (Nintedanib Impurity 32) below acceptable thresholds. Its use is mandated by the need for a chemically identical, highly characterized marker for comparative analysis. Substitution with a structurally similar but non-identical compound would invalidate the assay results, as detailed in Section 2, and jeopardize batch release. The ≥99.0% purity ensures minimal interference in chromatographic runs [1].

Synthetic Route Scouting & Optimization

Process chemists should procure this specific intermediate to benchmark new synthetic routes against the published, high-efficiency method (82.2% yield, 99.66% purity) described in Section 3 [3]. Using CAS 262368-30-9 as a starting point or reference compound allows for direct comparison of yield, purity, and cost-efficiency when exploring alternative reagents or conditions for the final steps of Nintedanib synthesis. This enables data-driven decisions in process development and scale-up.

Forced Degradation Studies

In pharmaceutical development, forced degradation studies are required to elucidate the degradation pathways and establish the stability-indicating nature of analytical methods. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide can be used as a marker compound to identify and quantify this specific degradation product in stressed samples of Nintedanib API or drug product. Its availability as a pure, well-characterized standard [1] is essential for accurate peak identification and quantification in complex degradation mixtures.

Application
Selection Property
Validation Focus
Impurity profiling method development
Certified high-purity reference standard with defined identity
System suitability, calibration linearity, and retention time reproducibility
QC release testing of Nintedanib API
Chromatographic marker matching the specific impurity by CAS and spectral signature
Accuracy and specificity for impurity quantification at ICH threshold levels
Synthetic route benchmarking
Reported high-efficiency benchmark method (yield/purity) as reference
Process efficiency comparison and scalability assessment
Forced degradation and stability studies
Well-characterized marker for the degradation product peak
Peak purity and specificity in stressed sample chromatograms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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